Octyl salicylate
Overview
Description
Octyl Salicylate, also known as 2-Ethylhexyl Salicylate, is an organic compound used as an ingredient in sunscreens and cosmetics to absorb UVB (ultraviolet) rays from the sun . It is an ester formed by the condensation of salicylic acid with 2-ethylhexanol . It is a colorless oily liquid with a slight floral odor .
Synthesis Analysis
Octyl Salicylate can be synthesized through the esterification of salicylic acid with 2-ethylhexanol . This process involves the reaction of an alcohol and a carboxylic acid in the presence of an acid catalyst . A more detailed synthesis method can be found in a patent .Molecular Structure Analysis
The molecular formula of Octyl Salicylate is C15H22O3 . Its molecular weight is 250.33 g/mol . The structure of Octyl Salicylate includes a salicylate portion that absorbs ultraviolet light and an ethylhexanol portion that functions as an emollient .Chemical Reactions Analysis
Octyl Salicylate is a chemical sunscreen that absorbs UVB radiation . It does not protect against UVA . It is often used in combination with other UV filters .Physical And Chemical Properties Analysis
Octyl Salicylate is a colorless oily liquid with a slight floral odor . It has a density of 1.014 g/cm3 . Its melting point is less than 25 °C, and its boiling point is 189 °C .Scientific Research Applications
Methods of Application
In sunscreen formulations, Octyl Salicylate is combined with other UV filters. It is part of the organic phase of the formulation due to its hydrophobic nature .
Results or Outcomes: While Octyl Salicylate enhances UVB protection, it has been found to compromise the preservative efficacy against certain bacteria such as Pseudomonas aeruginosa and Burkholderia cepacia . This is due to the hydrolysis of Octyl Salicylate by esterase molecules produced by these microorganisms .
Application in Everyday Cosmetic Products
Methods of Application: The compound is included in the formulation of various cosmetic products, excluding actual sunscreen products, but including hygiene, personal care, and make-up products .
Results or Outcomes: The study revealed that Octyl Salicylate was found in 5.8% of the products tested . It was less common in hygiene products and was not found in deodorants and toothpastes .
Application in Pharmaceutical Testing
Methods of Application: It is used in several analytical applications including pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
Application in Dermal or Topical Applications
Methods of Application
It is incorporated into the formulation of the cosmetic product. The ester form of salicylate, such as Octyl Salicylate, has been found to have less penetration into the stratum corneum of human skin compared to the carboxyl form, salicylic acid .
Results or Outcomes: The use of Octyl Salicylate in dermal or topical applications can enhance the effectiveness of the product while minimizing potential skin irritation .
Application as a Fragrance Ingredient
Methods of Application: It is incorporated into the formulation of these products to add a pleasant aroma .
Results or Outcomes: The aroma of Octyl Salicylate is light and pleasant, and the liquid itself is clear . This enhances the sensory experience of using these products .
Application as an Anti-Mosquito Agent
Methods of Application: It can be incorporated into personal care products or used in standalone mosquito repellent formulations .
Results or Outcomes: The use of Octyl Salicylate can help deter mosquitoes, providing a degree of protection against mosquito-borne diseases .
Application as an Analgesic, Anti-inflammatory, and Antipyretic Agent
Methods of Application: The specific methods of application would depend on the particular pharmaceutical formulation and the condition being treated .
Application in Perfumes, Shampoos, and Soaps
Methods of Application: It is incorporated into the formulation of these products to add a pleasant aroma .
Results or Outcomes: The use of Octyl Salicylate enhances the sensory experience of using these products by adding a light and pleasant aroma .
properties
IUPAC Name |
octyl 2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-2-3-4-5-6-9-12-18-15(17)13-10-7-8-11-14(13)16/h7-8,10-11,16H,2-6,9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJLCOAEJIHPCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042238 | |
Record name | Octyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl salicylate | |
CAS RN |
6969-49-9 | |
Record name | n-Octyl salicylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6969-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-hydroxy-, octyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006969499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octyl salicylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68365 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octyl salicylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28914 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-hydroxy-, octyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octyl salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.446 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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